6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine
CAS No.:
Cat. No.: VC15823691
Molecular Formula: C12H15BrClN5
Molecular Weight: 344.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H15BrClN5 |
|---|---|
| Molecular Weight | 344.64 g/mol |
| IUPAC Name | 6-bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine |
| Standard InChI | InChI=1S/C12H15BrClN5/c1-17-2-4-18(5-3-17)12-11-15-9(6-14)7-19(11)8-10(13)16-12/h7-8H,2-6H2,1H3 |
| Standard InChI Key | HUIUBJBNARVIAV-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCN(CC1)C2=NC(=CN3C2=NC(=C3)CCl)Br |
Introduction
6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine is a complex heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. It features a bromine atom and a chloromethyl group, which are crucial for its reactivity and potential biological activity. The presence of a piperazine moiety enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.
Synthesis and Reactivity
The synthesis of 6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine typically involves multi-step processes. The compound's reactivity can be attributed to the halogen substituents on the imidazo structure, facilitating various chemical reactions.
Biological Activities and Applications
Research indicates that compounds with similar structures exhibit promising biological activities, particularly in pharmacology. The presence of a piperazine moiety and halogen substituents may confer distinct biological activities, making it a candidate for further study in medicinal chemistry.
Comparison with Similar Compounds
Several compounds share structural similarities with 6-Bromo-2-(chloromethyl)-8-(4-methylpiperazin-1-YL)imidazo[1,2-A]pyrazine, including:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Chloro-2-(methylthio)-8-(piperidin-1-YL)imidazo[1,2-a]pyrazine | Chlorine and methylthio groups | Antitumor activity |
| 7-Bromo-3-(4-methylpiperazin-1-YL)imidazo[1,2-a]pyrazine | Bromine and piperazine | Antimicrobial properties |
| 5-Fluoro-6-(pyrrolidin-1-YL)imidazo[1,2-a]pyrazine | Fluorine and pyrrolidine | Neuropharmacological effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume